2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Overview
Description
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Antimicrobial Agents
Synthesis and Evaluation of Antimicrobial Activity : A study by (Hublikar et al., 2019) focused on synthesizing novel pyrrole derivatives with potential as antimicrobial agents. They synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these derivatives possess good antibacterial and antifungal activity, indicating their potential in antimicrobial applications.
Antioxidant Activity
Synthesis and Antioxidant Activity of Pyrrole Derivatives : According to (Zaki et al., 2017), the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and their antioxidant activities were explored. Their study showed that some of the synthesized pyrrole derivatives exhibited remarkable antioxidant activity, surpassing that of ascorbic acid.
Antileukemic Activity
Synthesis and Antileukemic Evaluation : A study by (Ladurée et al., 1989) on 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives, revealed these compounds showed good antileukemic activity comparable with mitomycin. This indicates their potential use in leukemia treatment.
Generation of Diverse Libraries
Generation of Structurally Diverse Libraries : A study conducted by (Roman, 2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions. This approach successfully generated a structurally diverse library of compounds, showcasing the versatility of pyrrole derivatives in chemical synthesis.
Crystal Engineering
Pyrrole-2-Carboxylate in Crystal Engineering : In the field of crystal engineering, (Yin & Li, 2006) discovered a novel supramolecular synthon of the pyrrole-2-carbonyl dimer. This finding is significant for self-assembly in crystal engineering, demonstrating the structural utility of pyrrole derivatives.
Vasodilator Analysis
Determination of a Cerebral Vasodilator : (Higuchi et al., 1975) developed a highly sensitive method for determining 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93) in plasma. This method is critical for studying the pharmacokinetics of this cerebral vasodilator.
Synthesis of Pharmacologically Relevant Compounds
Synthesis of Pyrrolylcarboxamides : The synthesis of new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest was explored by (Bijev et al., 2003). These compounds, synthesized via acyl chlorides, have potential pharmacological applications, highlighting the relevance of pyrrole derivatives in drug discovery.
properties
IUPAC Name |
2,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-9-12(13(16)17)11(2)15(10)8-7-14-5-3-4-6-14;/h9H,3-8H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLZESHZVBONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCC2)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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